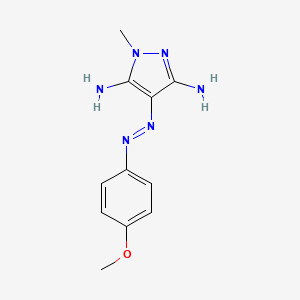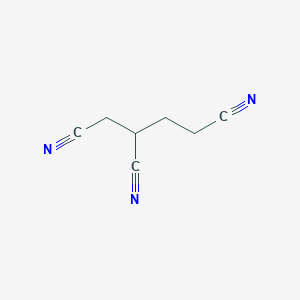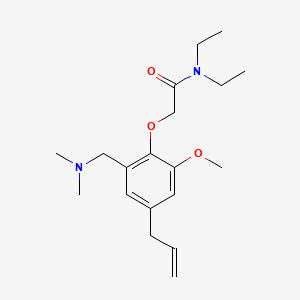
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- is a complex organic compound with a unique structure that includes an acetamide group, an allyl group, and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- typically involves multiple steps. One common method involves the alkoxylation of eugenol using the Williamson method, which produces a carboxylic acid. This carboxylic acid is then transformed into its methyl ester, which is further reacted with diethanolamine to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allyl-2-methoxyphenol: Another similar compound with potential biological activities.
Uniqueness
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
2281-44-9 |
|---|---|
Formule moléculaire |
C19H30N2O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-[2-[(dimethylamino)methyl]-6-methoxy-4-prop-2-enylphenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C19H30N2O3/c1-7-10-15-11-16(13-20(4)5)19(17(12-15)23-6)24-14-18(22)21(8-2)9-3/h7,11-12H,1,8-10,13-14H2,2-6H3 |
Clé InChI |
OBOPXDFSOCSBBR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)COC1=C(C=C(C=C1OC)CC=C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


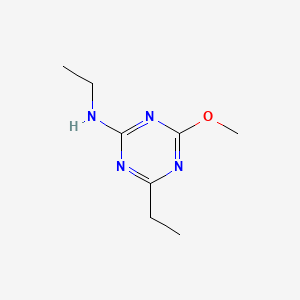
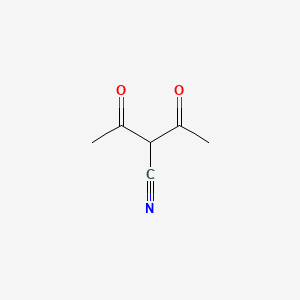
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
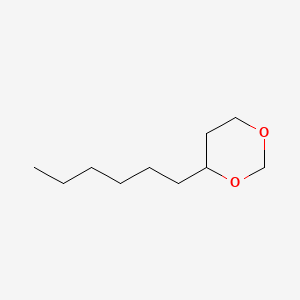
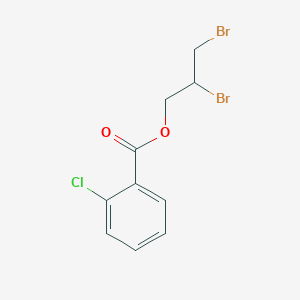
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)

![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)

